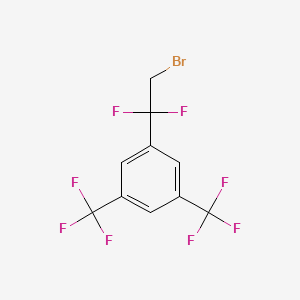
1-(2-Bromo-1,1-difluoroethyl)-3,5-bis(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-1,1-difluoroethyl)-3,5-bis(trifluoromethyl)benzene is a chemical compound known for its unique structure and properties.
Preparation Methods
One common method includes the radical trifluoromethylation of carbon-centered radical intermediates . The reaction conditions often require the use of specific catalysts and reagents to achieve the desired substitution pattern. Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(2-Bromo-1,1-difluoroethyl)-3,5-bis(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Addition Reactions: The presence of multiple fluorine atoms can facilitate addition reactions with other chemical species.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
1-(2-Bromo-1,1-difluoroethyl)-3,5-bis(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as increased stability and reactivity
Mechanism of Action
The mechanism by which 1-(2-Bromo-1,1-difluoroethyl)-3,5-bis(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets through its halogen atoms. These interactions can lead to changes in the electronic structure of the compound, facilitating various chemical reactions. The pathways involved often include radical intermediates and the formation of transient species that drive the overall reaction process .
Comparison with Similar Compounds
Compared to other similar compounds, 1-(2-Bromo-1,1-difluoroethyl)-3,5-bis(trifluoromethyl)benzene stands out due to its unique combination of bromine and multiple fluorine atoms. Similar compounds include:
- 1-(2-Bromo-1,1-difluoroethyl)-4-(trifluoromethyl)benzene
- 2-Bromo-1,1-difluoroethane
- 1,1,1-Trifluoromethanesulfonic acid trifluoromethyl ester
These compounds share some structural similarities but differ in their specific reactivity and applications .
Properties
Molecular Formula |
C10H5BrF8 |
|---|---|
Molecular Weight |
357.04 g/mol |
IUPAC Name |
1-(2-bromo-1,1-difluoroethyl)-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H5BrF8/c11-4-8(12,13)5-1-6(9(14,15)16)3-7(2-5)10(17,18)19/h1-3H,4H2 |
InChI Key |
WXMLHSCJBLKFAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(CBr)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















